2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methylsulfinyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S2/c1-15(13)8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
InChI Key |
GWQXTGDMIJOQAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylsulfinyl 5 Nitrobenzo D Thiazole and Its Analogues
Conventional Synthetic Approaches to Benzothiazole (B30560) Scaffolds
Traditional methods for synthesizing the benzothiazole ring system are well-established and offer robust pathways to a wide variety of derivatives. These methods typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.
The most prevalent method for constructing the benzothiazole scaffold is through the cyclization of ortho-substituted anilines. The key starting material is often a 2-aminothiophenol (B119425), which can react with various electrophilic partners to close the thiazole ring.
One of the most common and versatile methods is the condensation of 2-aminothiophenol with carbonyl compounds or their derivatives. nih.gov This includes reactions with aldehydes, ketones, carboxylic acids, and acyl chlorides to yield 2-substituted benzothiazoles. nih.govijper.org For instance, the reaction with a carboxylic acid typically requires a dehydration agent or high temperatures to facilitate the cyclization.
Another significant conventional route is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.netresearchgate.net This method is a highly effective strategy for benzothiazole synthesis. researchgate.net Additionally, the reaction of substituted anilines with potassium thiocyanate (B1210189), often catalyzed by bromine, can produce 2-aminobenzothiazole (B30445) derivatives. researchgate.netindexcopernicus.com This approach, known as the Hugershoff reaction, is a cornerstone in benzothiazole synthesis.
Table 1: Selected Conventional Cyclization Reactions for Benzothiazole Synthesis
| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aldehyde | DMSO | Reflux | 2-Substituted Benzothiazole | nih.gov |
| 2-Aminothiophenol + Carboxylic Acid | P4S10 | Microwave, 3-4 min | 2-Substituted Benzothiazole | nih.gov |
| Substituted Aniline (B41778) + Potassium Thiocyanate | Bromine | Acidic medium | 2-Amino-substituted Benzothiazole | researchgate.netindexcopernicus.com |
| N-(2-chlorophenyl)benzothioamide | BINAM–Cu(II), Cs2CO3 | Acetonitrile, 82°C | 2-Aryl/Alkyl Benzothiazole | indexcopernicus.com |
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the chemical properties of the benzothiazole ring. Its introduction can be achieved through two primary strategies: direct nitration of a pre-formed benzothiazole ring or by using a nitro-substituted precursor in the initial cyclization reaction.
The synthesis of 5-nitrobenzothiazole (B1296503) derivatives often starts with a correspondingly substituted aniline. For example, 2-amino-4-nitrothiophenol can be used as a starting material, which already contains the nitro group in the desired position relative to the thiol. google.com Another approach involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and acetic acid to form 2-amino-6-chloro-5-nitrobenzothiazole. rjptonline.org The nitro group plays a crucial role in activating the molecule for certain reactions and is a key pharmacophore in various biologically active compounds. nih.gov
Alternatively, direct nitration of the benzothiazole ring is possible, though it can lead to a mixture of isomers. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity for the 5-position. The electronic properties of any substituent already present on the ring will direct the position of the incoming nitro group. organic-chemistry.org
The introduction of the methylsulfinyl group at the 2-position is a two-step process: first, the installation of a methylthio (-SCH₃) group, followed by its controlled oxidation.
The synthesis of the precursor, 2-(methylthio)benzothiazole, can be achieved from 2-mercaptobenzothiazole (B37678). The latter is readily synthesized by reacting 2-aminothiophenol with carbon disulfide. The resulting thiol can then be S-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.
The subsequent and crucial step is the selective oxidation of the sulfide (B99878) (methylthio) to a sulfoxide (B87167) (methylsulfinyl). Over-oxidation can lead to the corresponding sulfone (-SO₂CH₃), so the choice of oxidant and reaction conditions is critical. Common reagents for this transformation include aqueous hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or magnesium monoperoxyphthalate (MMPP). researchgate.netscholaris.ca A proposed mechanism for the oxidation with H₂O₂ involves the formation of a peroxo-metal complex that facilitates the oxygen transfer to the sulfur atom. researchgate.net More recent methods have also explored the use of 2-sulfinyl benzothiazole (BTS) as a transfer reagent for sulfinic acids under oxidation-free conditions, showcasing advanced strategies for handling this functional group. nih.govorganic-chemistry.org
Modern and Sustainable Synthetic Methodologies
In response to the growing need for environmentally responsible chemical processes, modern synthetic chemistry has emphasized the development of green and efficient methodologies.
Green chemistry principles have been successfully applied to the synthesis of benzothiazoles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govnih.gov A significant development is the use of water as a reaction solvent, which is both environmentally benign and cost-effective. rsc.orgorgchemres.org
Catalysis plays a central role in green synthesis. Researchers have developed methods using heterogeneous catalysts like tin(II) pyrophosphate (SnP₂O₇), which can be easily recovered and reused, minimizing waste. nih.govmdpi.com This catalyst has been shown to be effective in the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields and short reaction times. nih.govmdpi.com Other approaches include solvent-free reactions and the use of visible light as a clean energy source to promote cyclization, often eliminating the need for transition-metal catalysts. nih.govresearchgate.net Iodine has also been employed as an efficient and inexpensive catalyst for the condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org
Table 2: Examples of Green Synthetic Approaches to Benzothiazoles
| Starting Materials | Catalyst/Medium | Key Green Feature | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenols + Aromatic Aldehydes | SnP2O7 | Reusable heterogeneous catalyst | 87-95% | nih.govmdpi.com |
| 2-Aminothiophenols + Aromatic Amine | Water | Aqueous medium | Excellent | rsc.org |
| Thioamide derivatives | Visible light, TEMPO | No photoredox or metal catalyst | Excellent | nih.govmdpi.com |
| o-Amino(thio)phenols + Aldehydes | Samarium triflate | Reusable catalyst, aqueous medium | Good | organic-chemistry.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scielo.br For the synthesis of benzothiazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. scielo.brsemanticscholar.org
This technology has been applied to various key reactions in benzothiazole synthesis, including the condensation of 2-aminothiophenol with aldehydes and the cyclization of thioamides. nih.govsemanticscholar.org For example, the condensation of 2-aminothiophenol with aldehydes can be completed in minutes under microwave irradiation, sometimes in a solvent-free setting or using green solvents like glycerol, which further enhances the environmental credentials of the process. nih.govresearchgate.net The rapid and efficient heating provided by microwaves leads to cleaner reactions and simpler product isolation. semanticscholar.org Researchers have successfully synthesized a variety of benzothiazole derivatives, demonstrating the broad applicability and efficiency of this modern technique. ingentaconnect.com
Precursor Synthesis and Intermediate Transformations
The construction of the target molecule begins with the synthesis of appropriately substituted aniline and benzothiazole precursors. These foundational molecules are then subjected to a series of reactions to build the final compound.
The formation of the benzothiazole ring system is a cornerstone of this synthetic strategy. Various methods exist for creating 2-aminobenzothiazoles, which serve as key intermediates. A common and classical approach involves the reaction of substituted anilines with a thiocyanate source in the presence of an oxidizing agent. nih.gov
For instance, 2-amino-6-nitrobenzothiazole (B160904) can be synthesized by the nitration of 2-aminobenzothiazole. rjpbcs.com In this procedure, 2-aminobenzothiazole is dissolved in sulfuric acid and treated with nitric acid at a controlled temperature. The resulting nitro derivative is then precipitated by pouring the reaction mixture onto ice. rjpbcs.com Another route to a substituted 2-aminobenzothiazole, specifically 2-amino-4-chloro-5-nitro-benzothiazole, involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.netrjptonline.org This method, known as the Hugershoff reaction, directly incorporates the nitro group from the starting aniline precursor.
Alternative strategies for synthesizing the 2-aminobenzothiazole scaffold include the intramolecular cyclization of phenylthioureas. nih.gov These thioureas can be prepared from the corresponding anilines. Modern approaches have also utilized nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas, offering a mild and efficient route to 2-aminobenzothiazoles. organic-chemistry.org The synthesis of the precursor 2-thiocyanatoaniline is achieved by reacting aniline with potassium thiocyanate and bromine in acetic acid. rjpbcs.com This intermediate can then be cyclized to form 2-aminobenzothiazole. rjpbcs.com
The reduction of a nitro group on the benzothiazole ring can also be used to generate an amino functionality. For example, 6-amino-2-mercaptobenzothiazole (B1196076) is prepared by the reduction of 2-mercapto-6-nitrobenzothiazole (B1348667) using sodium hydrogen sulfide. prepchem.com
| Precursor | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Amino-6-nitrobenzothiazole | 2-Aminobenzothiazole | Nitric acid, Sulfuric acid, below 5°C to 20°C | rjpbcs.com |
| 2-Amino-4-chloro-5-nitro-benzothiazole | 3-Chloro-4-nitro-aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | researchgate.netrjptonline.org |
| 2-Aminobenzothiazoles (General) | Arylthioureas | Nickel bromide (catalyst), Pyridine, PIDA (oxidant) | organic-chemistry.org |
| 2-Aminobenzothiazole | 2-Thiocyanatoaniline | Concentrated HCl, Water, Reflux | rjpbcs.com |
| 6-Amino-2-mercaptobenzothiazole | 2-Mercapto-6-nitrobenzothiazole | Sodium hydrogen sulfide, Water, Reflux | prepchem.com |
The synthesis of 2-(methylsulfinyl)-5-nitrobenzo[d]thiazole from a suitable precursor involves a two-step transformation at the 2-position of the benzothiazole ring: S-methylation followed by oxidation.
A common and versatile precursor for functionalization at the C-2 position is a 2-mercaptobenzothiazole derivative. nih.gov Specifically, 5-nitrobenzothiazole-2-thiol (B1309651) (also known as 2-mercapto-5-nitrobenzothiazole) serves as the ideal starting point. bldpharm.com The synthesis of related 2-mercaptobenzimidazoles can be achieved by reacting o-phenylenediamines with potassium ethyl xanthate or carbon disulfide. orgsyn.org
The first step in the sequence is the alkylation of the thiol group. The precursor, 5-nitrobenzothiazole-2-thiol, is reacted with a methylating agent, such as methyl iodide, to form 2-(methylthio)-5-nitrobenzo[d]thiazole. bldpharm.comchemscene.com This nucleophilic substitution reaction typically proceeds readily on the sulfur atom. The presence of a strong electron-withdrawing nitro group on the benzene ring can decrease the nucleophilicity of the ring nitrogen, making S-alkylation the preferred pathway. researchgate.net
The final step is the selective oxidation of the sulfide (thioether) to a sulfoxide. The intermediate, 2-(methylthio)-5-nitrobenzo[d]thiazole, is treated with a suitable oxidizing agent under controlled conditions to yield the target compound, this compound. bldpharm.comnih.gov Common reagents for this type of oxidation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone.
| Transformation | Starting Material | Product | Typical Reagents | Reference |
|---|---|---|---|---|
| S-Methylation | 5-Nitrobenzothiazole-2-thiol | 2-(Methylthio)-5-nitrobenzo[d]thiazole | Methyl iodide | bldpharm.comchemscene.com |
| Oxidation | 2-(Methylthio)-5-nitrobenzo[d]thiazole | This compound | Hydrogen peroxide or m-CPBA | bldpharm.comnih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfinyl 5 Nitrobenzo D Thiazole Analogues
Nucleophilic Aromatic Substitution (NAS) Mechanisms in 2-Substituted Benzothiazoles
The benzothiazole (B30560) ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 2-substituted benzothiazoles, the C2 position is activated towards nucleophilic attack. The presence of a good leaving group at this position facilitates the substitution process.
Methylsulfonyl benzothiazole (MSBT) has been identified as a selective thiol blocking reagent that reacts with thiols via a nucleophilic aromatic substitution mechanism, displacing methyl sulfonic acid. wsu.edu This reactivity highlights the potential for 2-substituted benzothiazoles to undergo SNAr reactions. The general mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon of the benzothiazole ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the leaving group restores the aromaticity of the benzothiazole ring, yielding the substituted product. The rate and facility of this reaction are significantly influenced by the nature of the leaving group and the substituents on the benzothiazole ring.
Reactivity with Thiols and Cysteine Residues in Model Systems
The reaction of 2-(methylsulfinyl)-5-nitrobenzo[d]thiazole analogues with thiols, particularly the cysteine residues in proteins, is of significant interest. The sulfinyl group at the 2-position of the benzothiazole can act as a leaving group when attacked by a nucleophilic thiol.
Studies on related benzothiazole sulfoxides and sulfones have shown that they are reactive towards biothiols. nsf.gov The reaction of thiols with benzothiazole sulfoxides can lead to the formation of sulfenic acids (RSOH). nsf.gov In the context of this compound, a nucleophilic attack by a thiol (R'-SH) on the C2 carbon would displace the methylsulfinyl group, potentially as methylsulfinic acid (CH₃SO₂H), and form a new thioether linkage (R'-S-benzothiazole).
This reactivity has been harnessed in the development of chemical tools for studying reactive sulfur species. wsu.edu For instance, benzothiazole's unique reactivity has led to protocols for the selective sulfinylation of cysteine proteins. wsu.edu The reaction of N-acetylcysteine methyl ester with sulfonylbenzothiazole derivatives confirms that the initial step is a thiol attack. nsf.gov
Influence of Nitro and Sulfinyl Substituents on Reaction Kinetics and Selectivity
The nitro (NO₂) and sulfinyl (S=O) groups are critical in modulating the reactivity of the benzothiazole core.
Nitro Group: As a strong electron-withdrawing group, the nitro group at the 5-position significantly enhances the electrophilicity of the benzothiazole ring, particularly at the C2 position. This increased electrophilicity makes the ring more susceptible to nucleophilic attack, thereby accelerating the rate of nucleophilic aromatic substitution reactions. The presence of a nitro group has been shown to increase the antiproliferative activity of some benzothiazole derivatives, which may be related to their enhanced reactivity. nih.gov The placement of the nitro group is crucial; for example, a nitro group at the para position of a related compound was associated with potential toxicity. nih.gov
Sulfinyl Group: The methylsulfinyl group at the C2-position serves as a good leaving group in nucleophilic substitution reactions. Its ability to be displaced by nucleophiles like thiols is a key aspect of the reactivity of these compounds. wsu.edu The sulfinyl group itself can be a target for redox reactions, further expanding the chemical space of these molecules. nih.gov
The combined electronic effects of these substituents lead to a highly reactive molecule towards nucleophiles. The electron-withdrawing nature of the nitro group facilitates the initial nucleophilic attack, while the sulfinyl group acts as a competent leaving group to complete the substitution.
Redox Chemistry of Sulfinyl Groups within the Benzothiazole Framework
The sulfinyl group in this compound is a sulfur atom in an intermediate oxidation state, making it susceptible to both oxidation and reduction.
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group (-SO₂-). This transformation can be achieved using various oxidizing agents. For instance, treatment of a 2-thiopyridine with potassium permanganate (B83412) can yield the corresponding 2-sulfonylpyridinium salt. chemrxiv.org Similarly, oxidation of related thioethers with hydrogen peroxide has been reported. nih.gov
Reduction: The sulfinyl group can be reduced to a thioether or thiol. The nitro group on the benzothiazole ring can also undergo redox reactions, potentially generating reactive oxygen species.
The development of 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent under oxidation-free conditions highlights the unique redox properties of this system. nih.govnih.govorganic-chemistry.org BTS can react with nucleophiles to transfer the sulfinic acid moiety without the need for external oxidizing or reducing agents. organic-chemistry.org This suggests that the benzothiazole framework can facilitate internal redox processes.
Derivatization Strategies and Analogue Design in Research
Rational Design Principles for Benzothiazole-Based Compounds
The rational design of benzothiazole-based compounds for research applications is guided by established principles aimed at optimizing their interaction with biological targets or enhancing their material properties. For a molecule like 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole, design strategies would likely revolve around modulating its electronic properties, steric profile, and potential for intermolecular interactions.
Bioisosteric replacement is another critical design principle. beilstein-journals.orgcambridgemedchemconsulting.com This involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing a desired property or reducing unwanted effects. For example, the sulfinyl group could be replaced with a sulfonyl, thioether, or even a non-sulfur-containing group to probe the importance of the sulfur atom and its oxidation state for a particular research application. nih.gov Similarly, the nitro group, while a strong electron-withdrawing group, can sometimes be associated with toxicity. Its replacement with other electron-withdrawing groups like a cyano, trifluoromethyl, or a sulfonamide group could be explored to create analogues with potentially improved research utility. nih.gov
Pharmacophore modeling and scaffold hopping are computational techniques that can guide the design of new derivatives. nih.govyoutube.com A pharmacophore model for a target of interest would define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. Starting from the this compound scaffold, new molecules can be designed to fit this pharmacophore. Scaffold hopping involves replacing the central benzothiazole (B30560) core with a different heterocyclic system that maintains the crucial pharmacophoric features, potentially leading to novel intellectual property and improved properties.
The following table summarizes key rational design considerations for derivatives of this compound.
| Design Principle | Application to this compound | Potential Outcome for Research |
| Structure-Activity Relationship (SAR) | Systematic modification of the methylsulfinyl and nitro groups, and substitution on the benzene (B151609) ring. | Understanding of key functional groups for a specific research target. |
| Bioisosteric Replacement | Replacement of the sulfinyl group (e.g., with sulfonyl, thioether) or the nitro group (e.g., with cyano, trifluoromethyl). beilstein-journals.orgcambridgemedchemconsulting.comnih.govnih.gov | Modulation of electronic properties, solubility, and metabolic stability. |
| Pharmacophore Modeling | Identification of key interaction points based on the 3D structure of the molecule and its potential targets. youtube.com | Design of new analogues with predicted enhanced affinity for a research target. |
| Scaffold Hopping | Replacement of the benzothiazole core with other heterocycles while maintaining key substituent orientations. nih.gov | Discovery of novel chemical classes with similar research applications. |
Synthesis of Variously Substituted Benzothiazole Derivatives
The synthesis of variously substituted benzothiazole derivatives is a well-established field, with several versatile methods that could be adapted for the derivatization of a this compound precursor. The primary routes to the benzothiazole core often involve the condensation of a 2-aminothiophenol (B119425) with a variety of electrophilic partners.
One of the most common methods is the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives . To synthesize analogues of this compound, one could envision starting with 2-amino-5-nitrothiophenol. Reaction of this intermediate with a reagent that can introduce the methylsulfinyl group or a precursor at the 2-position would be a key step.
Alternatively, derivatization can occur on a pre-formed benzothiazole ring. For instance, starting with 2-mercapto-5-nitrobenzothiazole, the thiol group can be alkylated with a methylating agent, followed by controlled oxidation to the sulfoxide (B87167).
The following table outlines some general synthetic strategies applicable to the creation of substituted benzothiazole derivatives.
| Synthetic Strategy | Description | Applicability for Derivatization |
| Condensation Reaction | Reaction of a substituted 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides to form the thiazole (B1198619) ring. | Synthesis of analogues with different substituents at the 2-position. |
| Jacobson's Cyclization | Intramolecular cyclization of a thiobenzanilide (B1581041) to form the benzothiazole ring. | A classic method that can be used to form the core heterocycle. |
| Metal-Catalyzed Cross-Coupling | Reactions such as Suzuki or Buchwald-Hartwig couplings on a halogenated benzothiazole precursor to introduce new substituents on the benzene ring. | Introduction of aryl, alkyl, or amino groups at various positions of the benzothiazole core. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., a halogen) on the benzothiazole ring with a nucleophile. | Introduction of a variety of functional groups onto the aromatic part of the scaffold. |
Functional Group Modifications at the Nitrobenzo[d]thiazole Core
The this compound scaffold offers several sites for functional group modification to generate a library of analogues for research. The primary targets for modification are the nitro group, the methylsulfinyl group, and the aromatic protons on the benzene ring.
Modification of the Nitro Group: The nitro group is a versatile functional group that can be transformed into a variety of other substituents.
Reduction: The nitro group can be reduced to an amino group. This introduces a basic and nucleophilic center, which can be further derivatized through acylation, alkylation, or diazotization followed by substitution. The resulting 2-(methylsulfinyl)-5-aminobenzothiazole would be a key intermediate for a wide range of new analogues.
Displacement: In some cases, a nitro group can be displaced via nucleophilic aromatic substitution, although this typically requires strong activation.
Modification of the Methylsulfinyl Group:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, which would alter the electronic properties and hydrogen bonding capacity of the molecule.
Reduction: The sulfinyl group can be reduced to a thioether (methylthio group).
Pummerer Rearrangement: This reaction could potentially be used to introduce further functionality adjacent to the sulfur atom.
Modification of the Benzene Ring:
Electrophilic Aromatic Substitution: The existing nitro group is a strong deactivating group and a meta-director. Therefore, further electrophilic substitution (e.g., halogenation, nitration) would be challenging and would likely occur at the positions meta to the nitro group.
Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the benzene ring, it could be displaced by various nucleophiles.
The following table details potential functional group modifications.
| Target Functional Group | Reaction Type | Product Functional Group | Research Utility |
| 5-Nitro Group | Reduction | 5-Amino Group | Key intermediate for further derivatization (e.g., amides, sulfonamides). |
| 2-Methylsulfinyl Group | Oxidation | 2-Methylsulfonyl Group | Modulates electronic properties and hydrogen bonding. |
| 2-Methylsulfinyl Group | Reduction | 2-Methylthio Group | Alters steric and electronic profile at the 2-position. |
| Aromatic C-H Bonds | Electrophilic Substitution | Halogenated or Nitrated Derivatives | Introduction of new vectors for further modification or to modulate properties. |
Hybridization with Other Heterocyclic Systems for Enhanced Research Utility
A powerful strategy in modern chemical research is the creation of hybrid molecules , where two or more distinct pharmacophores or functional heterocyclic systems are combined into a single entity. nih.gov This approach can lead to compounds with novel or enhanced properties, potentially interacting with multiple biological targets or exhibiting unique material characteristics.
For this compound, the benzothiazole core can be linked to other heterocyclic rings to explore new chemical space. The point of attachment could be through a functional group introduced on the benzene ring (e.g., an amino group derived from the nitro group) or by modifying the substituent at the 2-position.
Examples of heterocyclic systems that could be hybridized with the benzothiazole scaffold include:
Triazoles: Known for their stability and ability to participate in hydrogen bonding, 1,2,3-triazoles can be readily formed via "click chemistry" from an azide (B81097) or alkyne-functionalized benzothiazole. rsc.org
Imidazoles: These heterocycles are common in biologically active molecules and can be linked to the benzothiazole core to create novel scaffolds.
Pyrimidines and Purines: As bioisosteres of naturally occurring nucleobases, these heterocycles can be incorporated to design molecules that interact with enzymes involved in nucleic acid metabolism. rsc.org
Other Thiazoles or Benzothiazoles: Creating bis-benzothiazole or thiazole-benzothiazole hybrids could lead to interesting photophysical or biological properties.
The following table provides examples of potential hybrid structures and their rationale.
| Hybridization Partner | Linkage Strategy | Rationale for Research Utility |
| 1,2,3-Triazole | "Click" chemistry via an azide or alkyne derivative of the benzothiazole. rsc.org | Introduces a stable, polar, and synthetically versatile linker. |
| Imidazole | Condensation reactions involving an amino or aldehyde functionalized benzothiazole. | Creates novel scaffolds with potential for diverse biological interactions. |
| Isatin | Condensation of an amino-benzothiazole with isatin. nih.gov | Combines two known pharmacophores to explore synergistic effects. nih.gov |
| Coumarin (B35378) | Ether or amide linkage to a functionalized coumarin. | Development of fluorescent probes or compounds with potential anticancer activity. |
Biological Activity Research of 2 Methylsulfinyl 5 Nitrobenzo D Thiazole Analogues in Vitro and Preclinical
Antimicrobial Activity Studies
The benzothiazole (B30560) nucleus is a versatile scaffold that has been extensively explored for its antimicrobial potential. researchgate.net The presence of different substituents at various positions of the benzothiazole ring significantly influences its biological activity. nih.gov
Analogues of 2-(methylsulfinyl)-5-nitrobenzo[d]thiazole have demonstrated notable antibacterial properties. The introduction of a nitro group, often at the 6-position, which is electronically similar to the 5-position, has been shown to be a key determinant of activity.
Research into Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine has revealed antibacterial efficacy against both Gram-positive and Gram-negative bacteria. rjpbcs.com For instance, condensation products with various aromatic aldehydes have shown good activity when compared to the standard antibiotic Ampicillin. rjpbcs.com
Furthermore, studies on 2,5-disubstituted furan (B31954) benzothiazole derivatives have highlighted the potent antibacterial activity of compounds bearing a nitro group. nih.gov Specifically, certain analogues demonstrated significant activity against S. cerevisiae, with minimum inhibitory concentrations (MIC) as low as 1.6 μM. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of a nitro group at the para-position of a phenyl ring attached to the core structure enhanced bacterial inhibition. nih.gov
Another class of analogues, thiazolidin-4-one derivatives of benzothiazole, has also been investigated. Compounds with a nitro group substitution on a phenyl ring attached to the thiazolidinone core showed potent antibacterial action against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09 to 0.18 mg/ml. nih.gov
The mechanism of antibacterial action for benzothiazole derivatives is believed to involve the inhibition of various essential bacterial enzymes, including DNA gyrase and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov
Table 1: Antibacterial Activity of Selected 5-Nitrobenzo[d]thiazole Analogues
| Compound/Analogue Type | Bacterial Strain(s) | Key Findings (MIC/Zone of Inhibition) | Reference(s) |
| N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine and related Schiff bases | Staphylococcus aureus, Escherichia coli | Good activity compared to Ampicillin; Zone of inhibition between 10.2-13.6mm. | rjpbcs.com |
| 2,5-disubstituted furan benzothiazole derivatives with a nitro group | S. cerevisiae | Potent activity with MIC values as low as 1.6 μM. | nih.gov |
| Thiazolidin-4-one derivatives of benzothiazole with a nitro group | Pseudomonas aeruginosa, Escherichia coli | MIC values ranging from 0.09–0.18 mg/ml. | nih.gov |
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives | Staphylococcus aureus | The most active compound showed an MIC of 0.025 mM, outperforming ampicillin. | mdpi.com |
The antifungal potential of benzothiazole derivatives has been an active area of research. Modifications on the benzothiazole scaffold have led to the development of compounds with a broad spectrum of antifungal activity. rsc.org
For example, a series of benzothiazole derivatives were designed by modifying the scaffold and side chain of FTR1335, a potent N-Myristoyltransferase (NMT) inhibitor. rsc.org This led to compounds with a significantly expanded antifungal spectrum. One particular compound, 6m , demonstrated good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org Its activity against Cryptococcus neoformans and Candida glabrata was found to be superior to that of fluconazole. rsc.org
In another study, Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine were screened for their antifungal activity against Candida albicans. rjpbcs.com However, these specific derivatives showed little to no activity when compared to the standard drug Fluconazole. rjpbcs.com This highlights the critical role of the specific substitutions on the benzothiazole ring in determining antifungal efficacy.
Research on 2-(aryloxymethyl) benzothiazole derivatives also showed significant antifungal effects against various phytopathogenic fungi. nih.gov The structure-activity relationship studies indicated that the electron-drawing ability and the position of substituents have a significant impact on their biological activities. nih.gov
Table 2: Antifungal Activity of Selected Benzothiazole Analogues
| Compound/Analogue Type | Fungal Strain(s) | Key Findings | Reference(s) |
| Benzothiazole derivative 6m | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole. | rsc.org |
| N-(substituted-benzylidene)-6-nitrobenzo[d]thiazol-2-amine | Candida albicans | Little to no activity compared to Fluconazole. | rjpbcs.com |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives | Candida albicans, Aspergillus flavus, Ganoderma lucidum | Some compounds exhibited more potent activity than fluconazole. | mdpi.com |
| 2-(aryloxymethyl) benzothiazole derivatives | Various phytopathogenic fungi | Significant antifungal effects, with some compounds showing 9 times more potency than hymexazol (B17089) against F. solani. | nih.gov |
Antiprotozoal Research Applications
Nitro-containing compounds are a well-established class of anti-infective agents, particularly in the realm of anti-parasitic drug discovery. mdpi.com The 5-nitrothiazole (B1205993) and related nitro-heterocyclic structures are key pharmacophores in drugs used to treat infections caused by protozoa.
Malaria, caused by Plasmodium parasites, remains a major global health issue, and the search for new antimalarial drugs is crucial due to increasing drug resistance. researchgate.net Benzothiazole analogues have emerged as promising candidates in this area. malariaworld.orgnih.gov
A study on 2-substituted 6-nitro- and 6-amino-benzothiazoles demonstrated their specific antimalarial properties. researchgate.net Out of 39 derivatives tested in vitro against P. falciparum strains (W2 and 3D7), two compounds showed significant activity. These compounds were active against all stages of the parasite's life cycle. researchgate.net
A systematic review of benzothiazole analogues identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite. malariaworld.org The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial activity. malariaworld.orgnih.gov
Furthermore, synthetic derivatives of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) have shown promising anti-plasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. researchgate.net Some of these compounds exhibited IC50 values in the sub-micromolar range without showing cytotoxicity to mammalian cells. researchgate.net
Table 3: Anti-plasmodial Activity of Selected Nitro-heterocyclic Analogues
| Compound/Analogue Type | P. falciparum Strain(s) | Key Findings (IC50) | Reference(s) |
| 2-substituted 6-nitro-benzothiazoles | W2, 3D7 | Two compounds showed specific antimalarial properties. | researchgate.net |
| 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine derivatives | 3D7 (CQ-sensitive), K1 (CQ-resistant) | IC50 values ranged from 0.328-5.483 μM (3D7) and 0.622-7.746 μM (K1). | researchgate.net |
Anti-tubercular Activity Screening and Elucidation
Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a leading cause of death from a single infectious agent worldwide. The development of new anti-tubercular drugs is a global health priority. Nitro-containing compounds have shown significant promise in this area. ucp.pt
A series of twenty-eight 5-nitrothiazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB). nih.gov Among these, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide was identified as the most active compound, with a minimum inhibitory concentration (MIC) of 5.48 μM against the log-phase culture of MTB. nih.gov
Hybridization of two or more pharmacophores is a strategy used to enhance pharmacological action. researchgate.net Benzothiazole-based sulfonamides and chalcones have been synthesized and shown to have moderate to good anti-tubercular activity against M. tuberculosis H37Rv. researchgate.net
Furthermore, research on nitrobenzoates has shown that esters of benzoic acid containing 4-nitro or 3,5-dinitro groups exhibit greater activity than other substituted derivatives. ucp.pt This underscores the potential of the nitro-aromatic scaffold in the development of future antimycobacterial agents. ucp.pt
Table 4: Anti-tubercular Activity of Selected Nitro-containing Analogues
| Compound/Analogue Type | M. tuberculosis Strain(s) | Key Findings (MIC) | Reference(s) |
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | Log-phase MTB | 5.48 μM | nih.gov |
| Benzothiazole based sulfonamides and chalcones | H37Rv | Moderate to good activity (MIC = 25-50 mg/mL for some compounds). | researchgate.net |
| Nitrobenzoate esters | M. tuberculosis | 3,5-dinitro esters were the most active series. | ucp.pt |
Inhibition of Specific Mycobacterial Targets (e.g., DprE1)
Analogues of this compound, particularly those within the benzothiazole class, have been investigated for their potential to inhibit essential enzymes in Mycobacterium tuberculosis. A key target in this area of research is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. vlifesciences.comnih.gov Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan, a vital component of the cell wall. vlifesciences.comnih.gov
Several classes of compounds containing the nitroaromatic group, such as nitrobenzothiazinones (BTZs) and nitrobenzamides, have been identified as covalent inhibitors of DprE1. nih.gov The proposed mechanism involves the reduction of the nitro group to a nitroso moiety by the FAD cofactor of DprE1. Subsequently, a cysteine residue (Cys387) in the enzyme's active site attacks the nitroso group, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. nih.govnih.govplos.org
Structural studies of DprE1 in complex with benzothiazinone-derived inhibitors have provided insights into the binding mode. For instance, the crystal structure of M. tuberculosis DprE1 with a BTZ-derived nitroso derivative, CT325, confirmed the covalent linkage to Cys387. nih.gov Interestingly, a non-covalent complex was also observed with CT319, a compound identical to CT325 but with an inert nitro group, suggesting that binding is not strictly dependent on covalent bond formation. nih.gov
Furthermore, computational studies, including molecular docking and DFT analysis, have been employed to explore the interactions of various benzothiazole derivatives with DprE1, aiming to understand the electronic and structural features that contribute to their inhibitory activity. nih.gov These studies have highlighted the importance of the benzothiazole moiety in hydrophobic and van der Waals interactions within the DprE1 binding site. researchgate.net
Enzymatic Inhibition Studies
Carbonic Anhydrase Inhibition Potential
Research into the biological activities of benzothiazole derivatives has extended to their potential as carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Various isoforms of human carbonic anhydrase (hCA) are involved in numerous physiological processes, and their inhibition has therapeutic applications.
Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides have demonstrated their potential to inhibit several hCA isoforms, including the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govresearchgate.net The structure-activity relationship for CA inhibition with these derivatives is sharp, with minor modifications to the benzothiazole scaffold or the 2-amino moiety leading to significant changes in inhibitory activity and isoform selectivity. nih.govresearchgate.net For example, certain 2-amino-substituted, 2-acylamino-, and halogenated derivatives have emerged as potent and selective inhibitors of hCA II, VII, and IX. nih.govresearchgate.net
The following table presents the inhibition data for a selection of benzo[d]thiazole-sulfonamide derivatives against various human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| AAZ | 250 | 12 | 2.5 | 25 |
| EZA | 85 | 1.1 | 0.8 | 3.2 |
| 4 | 9850 | 78.4 | 92.3 | 8.9 |
| 5 | >10000 | 1540 | 85.6 | 11.4 |
| 6 | 121 | 7.8 | 15.4 | 0.54 |
| 11 | 6540 | 12.3 | 1.2 | 1.8 |
Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. unifi.it AAZ (Acetazolamide) and EZA (Ethoxzolamide) are standard CA inhibitors included for comparison. Kᵢ represents the inhibition constant. hCA I and II are cytosolic isoforms, hCA VII is a brain-associated cytosolic isoform, and hCA IX is a transmembrane tumor-associated isoform.
Exploration of Other Enzyme Targets
The inhibitory potential of benzothiazole derivatives extends beyond carbonic anhydrases. The benzothiazole scaffold has been identified as a key feature in inhibitors of other enzymes crucial for bacterial survival. For instance, these heterocycles are thought to inhibit DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. researchgate.net Additionally, some benzothiazole-containing compounds have shown inhibitory activity against enzymes involved in quorum sensing, a bacterial cell-to-cell communication system. researchgate.net
Protein Modification and Thiol Blocking Capabilities in Biochemical Assays
Analogues of this compound, specifically those with a methylsulfonyl group, have been developed as selective thiol-blocking reagents. nih.govwsu.edu These compounds, such as 2-methylsulfonylbenzothiazole (MSBT), react with thiol groups of cysteine residues in proteins through a nucleophilic aromatic substitution mechanism. nih.govwsu.edu This reaction is highly specific for thiols and does not significantly react with other nucleophilic amino acid residues like lysine (B10760008) or histidine. wsu.edu
The reactivity of these sulfonyl-activated heteroaromatic compounds can be modulated by altering the heterocyclic core and the leaving group. For example, the introduction of a nitro group, as in 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole, significantly increases the reaction rate with thiols. nih.gov This tunability allows for the development of reagents with varying reactivity profiles for specific applications in protein chemistry. nih.gov
These thiol-blocking reagents are valuable tools in biochemical assays, such as the "tag-switch assay," which is used for the detection of S-sulfhydration in proteins. wsu.edu In this assay, both free thiols and persulfides are initially blocked with a reagent like MSBT. Subsequently, a nucleophile containing a reporter molecule is used to react with the disulfide, enabling the differentiation and quantification of these modified cysteine residues. wsu.edu It is important to note that some common thiol-blocking electrophiles, such as iodoacetamide (B48618) and N-ethylmaleimide, have been shown to react with protein sulfenic acids, which can interfere with the detection of this specific oxidative modification. nih.gov
Antineoplastic Activity in Cellular Models (In Vitro)
Antiproliferative Effects on Cancer Cell Lines
Derivatives of the benzothiazole scaffold have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov In one study, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were assessed for their ability to inhibit cell proliferation using the MTT assay. nih.gov The tested cell lines included HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov The results indicated that the presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring played a significant role in the observed antiproliferative activity. nih.gov
Another study investigating coumarin-triazole hybrids demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov These hybrids exhibited significantly lower IC₅₀ values compared to the standard drug cisplatin (B142131) in the same assay. nih.gov The structure-activity relationship suggested that the triazole ring and the presence of aromatic rings in the triazole moiety contributed to the enhanced activity. nih.gov
The following table summarizes the antiproliferative activity of selected coumarin-triazole hybrids against the MCF-7 breast cancer cell line.
| Compound | IC₅₀ (µM) |
| LaSOM 180 | 10.08 |
| LaSOM 185 | 5.89 |
| LaSOM 186 | 2.66 |
| LaSOM 190 | 2.85 |
| Hymecromone | 68.45 |
| Cisplatin | 45.33 |
Data sourced from a study on 1,2,3-triazole and 4-methyl coumarin (B35378) hybrids. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.
Mechanisms of Induced Apoptosis
Research into the anticancer properties of benzothiazole and thiazole (B1198619) analogues has consistently demonstrated their ability to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is a crucial mechanism of cell death that involves a cascade of intracellular events, ultimately leading to the activation of caspases and the systematic dismantling of the cell.
The induction of apoptosis by these analogues is characterized by several key molecular events. These include the disruption of mitochondrial function, the modulation of the Bcl-2 family of proteins which are central regulators of apoptosis, and the activation of the caspase cascade.
One of the primary mechanisms initiated by benzothiazole analogues is the generation of reactive oxygen species (ROS) within tumor cells. This increase in ROS leads to a loss of the mitochondrial transmembrane potential, a critical event that precedes the release of pro-apoptotic factors from the mitochondria. nih.gov
Regulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a pivotal role in controlling the permeability of the mitochondrial outer membrane. nih.govnih.gov Studies on various benzothiazole and thiazole derivatives have shown a distinct pattern of modulation of these proteins.
For instance, treatment of cancer cells with certain bis-thiazole derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Puma, while simultaneously downregulating the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts mitochondrial integrity and facilitates the release of cytochrome c into the cytoplasm. nih.govnih.gov
| Gene | Fold Change in Expression |
|---|---|
| p53 | ~3.81-fold increase |
| Puma | ~3.14-fold increase |
| Bax | ~2.33-fold increase |
Data from a study on bis-thiazole derivatives demonstrating the upregulation of key pro-apoptotic genes. frontiersin.org
Activation of Caspases
The release of cytochrome c from the mitochondria is a critical step that triggers the activation of the caspase cascade. Cytochrome c, in the presence of Apaf-1 and ATP, forms a complex known as the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3. nih.gov
Multiple studies have confirmed the activation of these key caspases in response to treatment with benzothiazole analogues. For example, a novel benzothiazole derivative, PB11, was found to increase the levels of cleaved (active) caspase-3 and Bax, and promote the release of cytochrome c. nih.gov Time-dependent studies with PB11 showed a significant increase in the activities of both caspase-3 and caspase-9, while the activity of caspase-8, an initiator caspase in the extrinsic pathway, remained unaffected, further confirming the involvement of the intrinsic pathway. nih.gov
Similarly, other benzothiazole derivatives bearing a pyridine-semicarbazone moiety, such as compounds 8j and 8k, have been identified as potent inducers of apoptosis through the direct activation of procaspase-3 to its active form, caspase-3. nih.gov
| Compound | Cell Line | Effect on Caspase Activity |
|---|---|---|
| PB11 | U87 and HeLa | ~3-fold increase in Caspase-3 and -9 activity at 24h, ~5-fold increase at 48h. No effect on Caspase-8. nih.gov |
| Bis-thiazole derivative 5a | KF-28 | ~4.2-fold increase in Caspase-3 mRNA, ~2.9-fold in Caspase-8 mRNA, ~4.7-fold in Caspase-9 mRNA. frontiersin.org |
| Compound 8k | U937 | 92.1% activation of procaspase-3 at 10 µM. nih.gov |
Inhibition of Pro-Survival Signaling Pathways
In addition to directly targeting the core apoptotic machinery, some benzothiazole analogues have been found to inhibit pro-survival signaling pathways that are often hyperactive in cancer cells. The PI3K/AKT pathway is a key regulator of cell growth and survival, and its inhibition is frequently associated with cell death. nih.gov The novel benzothiazole derivative PB11 has been shown to decrease the levels of phosphorylated (active) PI3K and AKT, suggesting that its pro-apoptotic effects are at least in part mediated through the suppression of this critical survival pathway. nih.gov
Furthermore, molecular docking studies with certain bis-thiazole derivatives have suggested potential inhibition of Pim-1 kinase, a protein known to be highly expressed in some solid tumors and associated with tumor growth. frontiersin.org
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Analyses
Correlating Methylsulfinyl Group Position and Oxidation State with Biological Efficacy
The substituent at the C-2 position of the benzothiazole (B30560) ring is crucial for modulating biological activity. In the case of 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole, this position is occupied by a methylsulfinyl (-S(O)CH₃) group. The oxidation state of the sulfur atom is a key factor in determining the compound's efficacy. The sulfinyl group is intermediate in oxidation state between a sulfide (B99878) (thioether) and a sulfonyl group. This graded oxidation can have a profound impact on the molecule's electronic properties, polarity, and ability to act as a hydrogen bond acceptor.
Variations in the oxidation state of the sulfur-containing substituent at the C-2 position can lead to significant differences in biological activity. For instance, altering the methylsulfinyl group to a methylthio (-SCH₃) or a methylsulfonyl (-SO₂CH₃) group would modify the compound's lipophilicity and electronic character, thereby affecting its interaction with biological targets. While direct research correlating the oxidation state of the 2-methylsulfinyl group specifically on the 5-nitrobenzo[d]thiazole scaffold is limited, SAR studies on related heterocyclic compounds consistently show that such modifications are a critical strategy in drug design to fine-tune activity.
Role of the Nitro Group in Modulating Biological Activity
The nitro group (NO₂) at the C-5 position is a powerful modulator of the molecule's biological and chemical properties. As a strong electron-withdrawing group, it significantly influences the electronic distribution within the aromatic system. nih.govresearchgate.net This electron-withdrawing effect can deactivate the benzene (B151609) ring, altering its reactivity in substitution reactions. msu.edu
From a pharmacological perspective, the nitro group is often considered both a pharmacophore and a toxicophore. nih.govresearchgate.net Its presence can be essential for biological activity, but it can also be associated with toxicity. The nitro moiety can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms, which explains its utility in antimicrobial agents. researchgate.net Indeed, many nitro-containing molecules exhibit antimicrobial properties, and benzothiazoles containing a nitro group have shown notable antibacterial activity. nih.gov
Substituent Effects on the Benzene Ring of Benzothiazole
Substituents on the benzene portion of the benzothiazole ring have two primary effects: they alter the reactivity of the ring and direct the position of subsequent substitutions. lumenlearning.comlibretexts.org These effects are governed by the interplay of inductive and resonance effects of the substituent. libretexts.org
Activating Groups : Electron-donating groups (e.g., -OH, -CH₃) make the benzene ring more electron-rich, thereby increasing its reactivity toward electrophiles and typically directing substitution to the ortho and para positions. lumenlearning.comlibretexts.org
Deactivating Groups : Electron-withdrawing groups (e.g., -NO₂, -Cl, -CO₂Et) make the ring more electron-poor, reducing its reactivity. lumenlearning.comlibretexts.org Most deactivating groups direct incoming electrophiles to the meta position, with the exception of halogens, which are deactivating but ortho, para-directing. libretexts.org
In the context of benzothiazole derivatives, specific substitutions have been correlated with enhanced biological activity. SAR studies on various benzothiazole analogues have shown that the presence of groups like nitro, methoxy, methyl, chloro, and bromo can significantly improve antibacterial action. nih.gov For example, the presence of a chloro group at the C-5 position of the benzothiazole ring was found to increase antibacterial activity. nih.gov Similarly, substitutions on a phenyl ring attached to the benzothiazole core, such as 3-nitro or 4-chloro groups, also enhanced antibacterial effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov Such analyses have been performed on nitrobenzothiazole derivatives to elucidate the structural requirements for specific activities, such as antimalarial effects. ui.ac.idresearchgate.netui.ac.id
In one study on 13 nitrobenzothiazole derivatives, a QSAR model was developed to predict antimalarial activity against the W2 Plasmodium falciparum strain. ui.ac.idresearchgate.netui.ac.id The model, derived using multiple linear regression, demonstrated a very strong correlation between the electronic and physicochemical properties of the molecules and their biological activity (r² = 1.00). ui.ac.idui.ac.id The equation developed was:
Log IC₅₀ = 41.483 + 54.812(qC2) – 50.058(qS3) + 416.766(qC4) + 440.734(qC5) – 754.213(qC7) – 73.721(qC8) + 246.715(qC9) + 0.551(μ) – 13.269(E HOMO) – 3.404(E LUMO) + 0.042(α) + 0.107(LogP) ui.ac.idresearchgate.net
This model highlights the importance of various descriptors in determining antimalarial activity.
| Descriptor | Description | Role in the QSAR Model |
| qC2, qS3, etc. | Atomic net charges on specific atoms (C2, S3, etc.) | Indicates the importance of the electronic environment at specific positions of the benzothiazole ring system. ui.ac.id |
| μ | Dipole moment | Reflects the overall polarity of the molecule. ui.ac.id |
| E HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. ui.ac.id |
| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. ui.ac.id |
| α | Polarizability | Describes how easily the electron cloud can be distorted. ui.ac.id |
| LogP | Logarithm of the partition coefficient | A measure of the molecule's hydrophobicity. ui.ac.id |
Other QSAR studies on benzothiazole derivatives as anticancer agents have identified different parameters, such as steric factors (Mr R) and the square of the hydrophobic parameter (LogP)², as being critical for activity. documentsdelivered.com These studies collectively show that a combination of electronic, steric, and hydrophobic properties governs the biological efficacy of this class of compounds.
Ligand-Based and Target-Based Approaches to SAR Elucidation
The elucidation of SAR for benzothiazole derivatives often employs both ligand-based and target-based design strategies to develop new and more potent compounds.
Ligand-Based Approaches : This strategy uses knowledge of molecules known to be active (ligands) to develop a model for bioactivity, without requiring detailed knowledge of the biological target's structure. bu.edu.eg For example, a pharmacophore model can be built based on the structural features of active compounds. This approach was used in the development of benzothiazole-based Hsp90 C-terminal-domain inhibitors, where a pharmacophore model was derived from known active molecules to design a new library of compounds. researchgate.net The design included features like aromatic rings, a cationic center, and hydrogen bond donors. researchgate.net
Target-Based Approaches : This strategy, also known as structure-based drug design, relies on the known three-dimensional structure of the biological target (e.g., an enzyme or receptor). Molecular docking, a key tool in this approach, is used to predict how a ligand will bind to the target's active site. researchgate.net Docking studies with benzothiazole derivatives have helped to rationalize their in vitro activity by showing how substituents, such as NO₂ and OCH₃ groups, can lead to a greater binding affinity for the target enzyme. researchgate.net This approach allows for the rational design of new derivatives with improved interactions with specific amino acid residues in the target's binding pocket.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole. These calculations provide insights into the molecular structure, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for predicting how the molecule will interact with biological targets.
The presence of the strong electron-withdrawing nitro group (-NO₂) significantly influences the electronic properties of the benzothiazole (B30560) ring. nih.govresearchgate.net Studies on related nitro-substituted heterocycles have shown that the nitro group reduces the electron density of the aromatic system through both inductive and resonance effects. nih.gov This electronic modification is critical for the molecule's reactivity. DFT studies on substituted benzothiazoles have been used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.govnih.gov The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com For instance, in a study of benzothiazole derivatives, a compound with a -CF₃ substituent, another electron-withdrawing group, exhibited the lowest HOMO-LUMO energy gap, indicating it was the least stable and most reactive in the series. mdpi.com
The methylsulfinyl group (-S(O)CH₃) also contributes to the electronic landscape of the molecule. The sulfoxide (B87167) group is polar and can participate in various non-covalent interactions. Quantum chemical calculations can precisely map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. mdpi.com In nitro-substituted aromatic compounds, the area around the nitro group typically shows a maximum negative potential, making it a likely site for interaction with electron-deficient species. nih.gov
These computational approaches are not limited to gas-phase calculations; they can also be performed in simulated aqueous environments to provide results that are more comparable to biological conditions. sciencepub.net The calculated quantum chemical parameters can be correlated with experimental data to validate the computational models. sciencepub.net
Table 1: Predicted Electronic Properties of Substituted Benzothiazoles from Quantum Chemical Calculations
| Property | Predicted Significance for this compound | Supporting Evidence from Analogues |
| HOMO-LUMO Energy Gap (ΔE) | Likely to have a relatively small energy gap, indicating high reactivity. | The presence of the electron-withdrawing nitro group generally lowers the LUMO energy, reducing the gap. mdpi.comnih.gov |
| Electron Affinity | Expected to have a high electron affinity, facilitating interactions with biological systems. | The nitro group enhances the electron acceptor capacity of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | The nitro group region will likely be highly electronegative, while the sulfoxide oxygen will also present a site for hydrogen bonding. | Studies on nitroimidazoles show a maximum negative potential near the nitro group. nih.gov |
| Reactivity Descriptors | Parameters like chemical hardness and electrophilicity index can be calculated to quantify reactivity. | DFT studies on benzothiazoles have successfully calculated these descriptors. mdpi.com |
This table is generated based on findings from analogous compounds and represents predicted properties.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. niscpr.res.infrontiersin.orgnih.govijrti.org For this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with various biological macromolecules implicated in diseases like cancer, microbial infections, and neurodegenerative disorders. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netbiointerfaceresearch.comnih.govnih.govnih.govnih.govjksus.orgacs.orgresearchgate.net
The benzothiazole scaffold is known to interact with a variety of enzymes. For instance, derivatives have been docked into the active sites of Polo-like kinase 1 (PLK1), a target in cancer therapy, and enzymes from various microbes. niscpr.res.innih.gov The interactions observed in these studies often involve hydrogen bonds and hydrophobic interactions. The nitro group of this compound can act as a hydrogen bond acceptor, a feature often crucial for high binding affinity. The sulfoxide oxygen can also participate in hydrogen bonding. The aromatic benzothiazole core can engage in π-π stacking and other hydrophobic interactions with the amino acid residues in the binding pocket of a target protein.
In a typical molecular docking workflow, a library of compounds, including derivatives of this compound, would be docked into the crystal structure of a target protein. The results are then scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. wjarr.com For example, in a study of benzothiazole derivatives as anticonvulsant agents, designed compounds showed excellent docking scores and hydrogen bond interactions with the GABA-aminotransferase enzyme. wjarr.com Similarly, docking studies of nitro-substituted benzothiazoles have been performed against DNA gyrase, a bacterial enzyme, with the results showing consistency with experimental antimicrobial activity. researchgate.net
Table 2: Potential Biological Targets for this compound Based on Docking Studies of Analogues
| Target Class | Specific Examples | Rationale Based on Analogue Studies |
| Kinases | Polo-like kinase 1 (PLK1), VEGFR-2 | Benzothiazole derivatives have shown potential as inhibitors of various kinases involved in cancer. niscpr.res.insemanticscholar.org |
| Microbial Enzymes | DNA gyrase, Dihydropteroate synthase (DHPS) | Nitrobenzothiazoles and other derivatives have been identified as potential antimicrobial agents through docking. researchgate.netnih.govnih.gov |
| Enzymes in Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Benzothiazole-isothiourea derivatives have been evaluated as inhibitors of AChE and Aβ aggregation. nih.gov |
This table is generated based on findings from analogous compounds and represents potential applications.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govbiointerfaceresearch.comnih.govjksus.org While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex and reveal more subtle aspects of their interaction. biointerfaceresearch.com For this compound, MD simulations would be a crucial step following molecular docking to validate the predicted binding mode and to understand the conformational changes that may occur upon binding.
In an MD simulation, the atoms of the system (the protein, the ligand, and surrounding solvent molecules) are allowed to move according to the laws of classical mechanics. jksus.org The trajectory of these movements over a period of nanoseconds can be analyzed to determine the stability of the complex. Key parameters that are often monitored include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much their structures deviate from the initial docked pose. A stable RMSD over the course of the simulation suggests a stable binding complex. nih.gov
MD simulations have been successfully applied to study benzothiazole derivatives. For example, MD simulations of benzothiazole-thiazole hybrids as p56lck inhibitors in cancer treatment helped to identify competitive inhibitors and understand the structural requirements for their activity. biointerfaceresearch.com In another study, MD simulations of benzimidazole (B57391) and benzothiazole derivatives with SARS-CoV-2 targets were used to explain protein stability and protein-ligand interactions. nih.gov These studies demonstrate the power of MD simulations to refine the understanding of how benzothiazole-based compounds interact with their biological targets.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govyoutube.com A pharmacophore model for this compound and its analogues would typically include features like hydrogen bond acceptors (from the nitro and sulfoxide groups), aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity. niscpr.res.inijrti.org For instance, a pharmacophore model generated for nitroimidazole compounds highlighted the importance of a nitro group, hydrogen bond acceptors, and an aromatic ring for antitubercular activity. nih.gov This model was then used to guide the design of more potent analogues. nih.gov
Structure-based virtual screening is another approach where a library of compounds is docked into the active site of a target protein, and the results are filtered based on docking scores and other criteria. ijrti.org This has been used to identify novel benzothiazole-containing inhibitors for various targets. niscpr.res.in The combination of pharmacophore modeling and virtual screening is a highly effective strategy for discovering new lead compounds based on the structural features of this compound.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Benzothiazole (B30560) Scaffolds for Research
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for compounds with a wide array of pharmacological activities. researchgate.net The development of the next generation of these scaffolds is a primary focus, driven by the need to overcome challenges such as drug resistance and toxicity associated with current agents. researchgate.netnih.gov Research is centered on synthesizing novel derivatives with enhanced biological properties and specificity. hep.com.cn
Key areas of development include:
Antifungal Agents: With the rise of fungal resistance, there is an urgent need for new antifungal drugs. nih.gov Benzothiazole derivatives have shown significant activity against various fungal pathogens, including resistant strains of Candida albicans. researchgate.netnih.gov Future research aims to refine the structure-activity relationship (SAR) to create more potent antifungal compounds. nih.gov
Anticancer Agents: The benzothiazole scaffold is a cornerstone in the design of new anticancer drugs. snu.edu.inresearchgate.net Derivatives have been developed as inhibitors of various biological targets crucial for cancer cell survival, such as tubulin polymerase, DNA topoisomerase, and various kinases. snu.edu.in A significant area of research involves creating structural hybrids, combining the benzothiazole moiety with other pharmacologically active scaffolds like combretastatins or pyrazole (B372694) to enhance cytotoxicity against human cancer cell lines. researchgate.net
Central Nervous System (CNS) Agents: Benzothiazole analogues are being actively investigated as diagnostic and therapeutic agents for neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's and Huntington's disease. bohrium.com
The synthetic versatility of the benzothiazole system allows chemists to modify its structure to optimize biological activity, a key factor in the ongoing discovery of new therapeutic candidates. crimsonpublishers.com
Exploration of Novel Biological Pathways and Targets
A critical aspect of future benzothiazole research is the identification and validation of new biological targets and pathways. This exploration moves beyond traditional targets to uncover novel mechanisms of action, which can lead to first-in-class therapeutics.
Recent studies have highlighted several promising pathways:
Dual-Action Anticancer and Anti-inflammatory Pathways: Chronic inflammation is a known facilitator of cancer progression. nih.gov Researchers are developing benzothiazole derivatives that exhibit both anticancer and anti-inflammatory properties. For instance, compound B7, a novel benzothiazole derivative, has been shown to simultaneously inhibit the AKT and ERK signaling pathways, which are critical for tumor cell survival and proliferation. nih.gov It also reduces the levels of inflammatory cytokines such as IL-6 and TNF-α, positioning it as a promising candidate for dual-action cancer therapy. nih.gov
Hsp90α Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth. Novel benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and identified as inhibitors of Hsp90α, alongside their primary antiviral activity. nih.gov
Antiviral Targets: The structural units of pyrimidine, benzothiazole, and sulfonamide have been combined to create molecules that are effective against a range of viruses, including HSV-1 and HCV. nih.gov One such derivative demonstrated optimal inhibition of HCV replication with a very low EC50 value, indicating high potency. nih.gov
The ability to target multiple pathways or to engage novel targets is a significant opportunity in the development of future benzothiazole-based therapies. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Benzothiazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of benzothiazole derivatives. mdpi.comajrconline.org These computational tools can analyze vast and complex datasets to accelerate research, reduce costs, and improve the success rate of drug discovery programs. mdpi.comnih.gov
Key applications in benzothiazole research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can predict the biological activity of new chemical entities based on their molecular structure. ajrconline.orgnih.gov A study on thiazole (B1198619) derivatives used a machine learning approach to build a QSAR model for predicting anticancer activity, demonstrating the utility of these methods in designing similar compounds. nih.gov
Virtual Screening and Drug Design: AI algorithms can rapidly screen massive virtual libraries of compounds to identify potential drug candidates. nih.gov Techniques like deep learning and generative adversarial networks (GANs) can even be used for the de novo design of novel benzothiazole structures with optimized properties, such as enhanced potency, better solubility, and lower toxicity. nih.govmdpi.com
Prediction of Molecular Properties: Machine learning models can be trained to predict crucial pharmacokinetic and toxicity profiles of molecules early in the discovery process. mdpi.commdpi.com This allows researchers to prioritize compounds with a higher likelihood of success and to identify potential liabilities before committing to expensive and time-consuming experimental testing. mdpi.com
Platforms like Schrödinger's Maestro leverage these algorithms to perform molecular docking simulations and predict binding affinities, helping to prioritize lead candidates for further development. nih.gov As AI and ML technologies continue to advance, their role in designing the next generation of benzothiazole-based agents will undoubtedly expand. mdpi.com
Non-Biological Applications of Benzothiazole Derivatives (e.g., Corrosion Inhibition)
Beyond their biological significance, benzothiazole derivatives have important industrial applications, most notably as corrosion inhibitors. materials-science.inforesearchgate.net The unique electronic structure of the benzothiazole ring, featuring heteroatoms like nitrogen and sulfur, allows these molecules to adsorb onto metal surfaces, forming a protective barrier against corrosive environments. rsc.orgresearchgate.net
Research in this area has demonstrated:
Protection of Galvanized Steel: Derivatives such as 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have been confirmed as effective corrosion inhibitors for electro-galvanized steel in saline solutions. materials-science.inforsc.orgrsc.org
Mechanism of Action: Studies combining electrochemical methods with theoretical approaches like Density Functional Theory (DFT) have elucidated the mechanisms of inhibition. materials-science.inforsc.org It is suggested that 2-MBT functions by complexing with released zinc ions (Zn2+) in the solution, facilitating the precipitation of a protective layer. materials-science.inforsc.org In contrast, 2-ABT tends to form a thin inhibitor film directly on the metal surface through chemisorption. materials-science.inforsc.org
Inhibition on Mild Steel: Benzothiazole derivatives have also been investigated as corrosion inhibitors for mild steel in acidic solutions, showing significant inhibition efficiency. researchgate.netresearchgate.net
Understanding the structure-property correlation is key to tailoring inhibitor molecules for specific metals and environments, representing a significant area for future research and development. materials-science.inforsc.org
Challenges and Opportunities in the Academic Research of Substituted Benzothiazoles
Academic research into substituted benzothiazoles faces several challenges but is also ripe with opportunities for innovation and discovery.
Challenges:
Synthetic Methodologies: While many methods exist for synthesizing benzothiazoles, challenges related to reaction optimization, scalability for industrial production, and the use of harsh or toxic reagents remain. mdpi.com
Green Chemistry: There is a growing need to develop more environmentally benign synthetic routes that are solvent-free, use recyclable catalysts, and operate under milder conditions. mdpi.comnih.gov
Resistance and Specificity: In the medicinal field, the development of microbial and cancer cell resistance to existing agents necessitates the continuous design of novel compounds with different mechanisms of action. Achieving high target specificity to minimize off-target effects and toxicity is another significant hurdle. researchgate.netnih.gov
Opportunities:
Novel Bioactive Agents: The structural versatility of the benzothiazole scaffold provides vast opportunities for creating libraries of new compounds to screen for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. bohrium.comcrimsonpublishers.compcbiochemres.com
Technological Integration: Embracing new technologies like AI, machine learning, and high-throughput screening can significantly accelerate the process of drug discovery and materials development. mdpi.commdpi.com
Interdisciplinary Applications: There are significant opportunities in exploring the dual use of benzothiazole derivatives, for instance, developing compounds that are not only medically useful but may also have applications in areas like materials science or as diagnostic probes. bohrium.commaterials-science.info
Green Synthesis: The challenges in synthesis present a direct opportunity for innovation in green chemistry, such as the development of new catalysts and the use of eco-friendly solvents. mdpi.comnih.gov
The ongoing exploration of substituted benzothiazoles, supported by technological advancements and interdisciplinary collaboration, promises to yield novel solutions for both medicine and industry. crimsonpublishers.commdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazones with α-bromo ketones (e.g., α-bromo-4-cyanoacetophenone) under reflux conditions in ethanol or methanol . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for nitro-substituted derivatives.
- Catalyst use : KOH or triethylamine can improve yields by deprotonating intermediates .
- Temperature control : Reactions at 60–80°C often balance yield and purity.
Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify sulfinyl (-SO-) and nitro (-NO₂) groups via characteristic shifts (e.g., sulfinyl S=O at ~2.5–3.5 ppm in ¹H NMR; nitro group deshielding in ¹³C NMR) .
- IR Spectroscopy : Confirm S=O (1020–1070 cm⁻¹) and NO₂ (1520–1370 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of -SOCH₃ or -NO₂ groups) .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at 254 nm .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation <0.4% indicates high purity) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for thiazole derivatives be systematically resolved?
- Methodological Answer :
- Dose-Response Validation : Test compounds across a wide concentration range (e.g., 0.1–100 µM) in triplicate to identify IC₅₀ reproducibility .
- Cell Line Specificity : Compare activity in multiple cancer lines (e.g., HCT-116, MCF-7) and non-cancerous controls (e.g., MRC-5 fibroblasts) to assess selectivity .
- Mechanistic Profiling : Use caspase activation assays and Western blotting (e.g., PARP cleavage) to confirm apoptosis-driven cytotoxicity .
Q. What strategies enhance the selectivity of this compound derivatives toward cancer cells?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-nitro position to improve membrane permeability .
- Prodrug Design : Mask the sulfinyl group with ester prodrugs to reduce off-target effects .
- Targeted Delivery : Conjugate with folate or peptide ligands to exploit receptor overexpression in cancer cells .
Q. What experimental design considerations are critical for evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Plasma Stability : Use human plasma spiked with the compound; quantify remaining intact molecule after centrifugation and protein precipitation .
- Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV/visible light exposure .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting results in SAR studies of nitro-substituted thiazoles?
- Methodological Answer :
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (e.g., nitro group charge) and steric parameters with activity .
- Cluster Analysis : Group derivatives by substituent patterns (e.g., sulfinyl vs. sulfonyl) to identify activity trends .
- Meta-Analysis : Compare data across published studies (e.g., GI₅₀ values in MCF-7 cells) to distinguish assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
